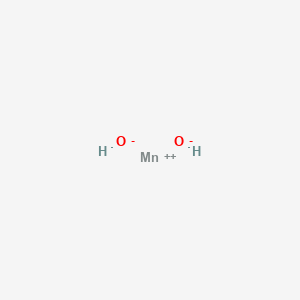

H2MnO2

Manganese hydroxide

CAS No.: 1310-97-0

Cat. No.: VC1625220

Molecular Formula: Mn(OH)2

H2MnO2

Molecular Weight: 88.953 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1310-97-0 |

|---|---|

| Molecular Formula | Mn(OH)2 H2MnO2 |

| Molecular Weight | 88.953 g/mol |

| IUPAC Name | manganese(2+);dihydroxide |

| Standard InChI | InChI=1S/Mn.2H2O/h;2*1H2/q+2;;/p-2 |

| Standard InChI Key | IPJKJLXEVHOKSE-UHFFFAOYSA-L |

| SMILES | [OH-].[OH-].[Mn+2] |

| Canonical SMILES | [OH-].[OH-].[Mn+2] |

Introduction

Physical and Chemical Properties

Physical Properties

Manganese hydroxide exhibits several distinct physical properties that determine its behavior and applications. The following table summarizes the key physical properties of Mn(OH)₂:

The discrepancy in some reported values, such as the melting point, may be attributed to different measurement conditions or sample purity variations across studies.

Crystal Structure

Manganese hydroxide adopts the brucite structure, which is the same arrangement as found in magnesium hydroxide (Mg(OH)₂) . In this structure:

-

The manganese(II) centers are coordinated to six hydroxide ligands in an octahedral arrangement

-

Each hydroxide ligand bridges to three Mn(II) sites, creating a layered structure

-

The O-H bonds are oriented perpendicular to the planes defined by the oxygen atoms

-

These O-H bonds project alternately above and below the oxygen layers

This layered structure provides manganese hydroxide with unique properties, including its potential for ion exchange and intercalation reactions, which are valuable for various applications.

Chemical Properties

Manganese hydroxide demonstrates several notable chemical properties:

-

Oxidation Susceptibility: It readily oxidizes in air, as evidenced by the darkening of freshly prepared samples. This oxidation typically leads to the formation of higher manganese oxides such as MnO₂, birnessite, and hausmannite .

-

Acid-Base Behavior: As a metal hydroxide, Mn(OH)₂ exhibits basic properties and can react with acids to form corresponding manganese(II) salts.

-

Redox Activity: The Mn²⁺ in manganese hydroxide can participate in redox reactions, making it useful for electrochemical applications. In such systems, the redox conversion typically involves transitions between different manganese oxidation states .

-

Thermal Decomposition: When heated, manganese hydroxide decomposes to form manganese oxides, with the specific product depending on the heating conditions.

Preparation Methods

Precipitation Method

The most common method for preparing manganese hydroxide is through precipitation. In this approach:

-

An alkali metal hydroxide (typically sodium hydroxide or potassium hydroxide) is added to an aqueous solution containing Mn²⁺ ions, usually from manganese(II) salts such as manganese sulfate or manganese chloride

-

The reaction proceeds according to the following equation:

Mn²⁺ + 2 NaOH → Mn(OH)₂ + 2 Na⁺ -

The white precipitate of manganese hydroxide forms immediately

-

The precipitate is then filtered, washed, and dried under controlled conditions to prevent oxidation

This method is relatively straightforward but often results in products that may contain impurities from the original manganese salt solution.

Direct Conversion from Manganous Oxide

A notable preparation method involves the direct conversion of manganous oxide (MnO) to manganese hydroxide without introducing extraneous salts. This approach, described in a patented process, offers advantages in producing high-purity manganese hydroxide :

This method produces highly pure, reactive manganese hydroxide that is free from contamination by by-product salts.

Electrodeposition Method

Manganese hydroxide can also be synthesized through electrodeposition, which has been used to create specific morphologies such as nanowire arrays:

-

An electrochemical cell is set up with a suitable manganese salt solution

-

The electrodeposition typically proceeds through reactions such as:

-

Surfactants such as sodium dodecyl sulfate (SDS) can be used as templating agents to control the morphology

-

The interaction between the surfactant and Mn(OH)₂ surface under electric field force influences the nucleation and growth mechanism

This method is particularly valuable for preparing manganese hydroxide with specific morphologies for applications in energy storage and catalysis.

Applications

Environmental Applications

Manganese hydroxide plays a significant role in environmental remediation processes:

-

Water Treatment: It is effective in the removal of heavy metals and phosphorus from wastewater through adsorption and precipitation mechanisms.

-

Contaminant Removal: The hydroxide can adsorb various pollutants due to its layered structure and surface properties.

-

Redox Treatment: Its ability to participate in redox reactions makes it useful for the transformation of certain pollutants into less harmful forms.

Industrial Applications

In industrial settings, manganese hydroxide serves various purposes:

-

Combustion Improver: Aqueous slurries of manganese hydroxide can be used as combustion improvers in certain applications .

-

Paint Drier Formulations: When reacted with weak organic acids, manganese hydroxide can be incorporated into paint drier formulations, where it catalyzes the oxidation and polymerization of drying oils .

-

Precursor Material: It serves as an intermediate in the preparation of other manganese compounds, including high-purity, finely-divided MnCO₃ or Mn₃O₄ .

Catalytic Applications

The catalytic properties of manganese hydroxide make it valuable in several applications:

-

Direct Catalysis: Manganese hydroxide can be added directly to process streams as a catalyst for various reactions .

-

Ozone Decomposition: Manganese-based layered double hydroxide (LDH) catalysts, which include manganese hydroxide components, have shown excellent catalytic ozone decomposition performance .

-

Electrochemical Catalysis: In electrochemical systems, manganese hydroxide can catalyze various reactions, including those relevant to energy storage and conversion.

Recent Research Findings

Manganese Hydroxide Halides

Recent research has focused on the synthesis and characterization of manganese hydroxide halides:

-

In 2018, researchers reported the synthesis of γ-Mn(OH)Cl under high-pressure/high-temperature conditions. This compound crystallizes in the orthorhombic space group Pnma with a layered structure consisting of edge-sharing Mn(OH)₃Cl₃ octahedra .

-

In 2020, scientists reported the synthesis of manganese hydroxide chlorides Mn₅(OH)₆Cl₄, Mn₅(OH)₇I₃, and Mn₇(OH)₁₀I₄ using high-pressure/high-temperature synthesis in a Walker-type multianvil apparatus .

-

The crystal structures of these compounds consist of edge-sharing Mn(OH)₆–ₙXₙ (X = Cl, I; n = 1, 2, 3) octahedra arranged in stacked sheets. Adjacent layers are connected by hydrogen bonds of type O–H···X .

These studies expand our understanding of the structural chemistry of manganese hydroxide derivatives and their potential applications.

Layered Double Hydroxide Nanoparticles

Research on manganese-based layered double hydroxide (LDH) nanoparticles has revealed their potential as catalysts:

-

MgMnAl-LDH catalysts have demonstrated large specific surface area, abundant oxygen vacancies, stable structure, and excellent catalytic ozone decomposition performance .

-

The valence state of manganese can be tuned by adjusting the metallic element ratio in the LDH matrix, with a catalyst having an average oxidation state of only 2.3 being achieved .

-

Density functional theory (DFT) calculations have shown that Mn²⁺ facilitates the desorption of generated oxygen on the surface of LDHs, while Mn³⁺ and Mn⁴⁺ contribute to the dissociation of adsorbed ozone .

These findings highlight the potential of manganese hydroxide-containing materials for environmental catalysis applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume